5,6-Dibromobenzimidazole, hcl
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Overview
Description
5,6-Dibromobenzimidazole hydrochloride is a chemical compound that belongs to the benzimidazole family Benzimidazoles are bicyclic compounds consisting of a six-membered benzene ring fused to a five-membered imidazole ring The presence of bromine atoms at the 5 and 6 positions of the benzimidazole ring enhances its reactivity and potential biological activity
Mechanism of Action
Target of Action
5,6-Dibromobenzimidazole, HCl is a derivative of benzimidazole, a class of compounds known for their broad spectrum of biological activities . Benzimidazoles are considered potential biologically active compounds due to their structural similarity to biological molecules, such as nitrogenous bases, which allow them to influence the metabolic pathways of pathogens . .
Mode of Action
Benzimidazole derivatives are known for their wide range of biological properties, including antihypertensive, anti-inflammatory, antimicrobial, antiviral, antioxidant, antitumor, psychoactive, and antidiabetic effects . These effects suggest a complex interaction with multiple targets, leading to various changes in cellular processes.
Biochemical Pathways
Given the broad spectrum of biological activities exhibited by benzimidazole derivatives, it can be inferred that these compounds likely interact with multiple biochemical pathways .
Pharmacokinetics
The physicochemical characteristics of dibromobenzimidazole derivatives, including solubilities and ionization constants, have been studied . These characteristics are crucial for understanding the compound’s pharmacokinetic properties and their impact on bioavailability.
Result of Action
Benzimidazole derivatives are known for their broad spectrum of biological activities, suggesting that they likely induce a variety of molecular and cellular changes .
Action Environment
The physicochemical characteristics of dibromobenzimidazole derivatives, including solubilities and ionization constants, have been studied . These characteristics can be influenced by environmental factors such as temperature and pH, which could potentially affect the compound’s action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
Benzimidazole derivatives are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely depending on the specific structure and substituents of the benzimidazole derivative .
Cellular Effects
Benzimidazole derivatives have been shown to influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Benzimidazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The physicochemical characteristics of similar dibromobenzimidazole derivatives have been studied, including thermal analyses and solubilities .
Metabolic Pathways
Benzimidazole derivatives are known to interact with various enzymes and cofactors, potentially influencing metabolic flux or metabolite levels .
Transport and Distribution
Similar compounds may interact with various transporters or binding proteins, influencing their localization or accumulation .
Subcellular Localization
Similar compounds may be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dibromobenzimidazole hydrochloride typically involves the bromination of benzimidazole derivatives. One common method is the bromination of 1H-benzimidazole using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination at the 5 and 6 positions.
Industrial Production Methods
In an industrial setting, the production of 5,6-Dibromobenzimidazole hydrochloride can be scaled up by optimizing the reaction conditions, such as the concentration of reagents, reaction time, and temperature. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5,6-Dibromobenzimidazole hydrochloride can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms at the 5 and 6 positions can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding benzimidazole derivatives with different functional groups.
Reduction Reactions: Reduction of the compound can lead to the formation of debrominated benzimidazole derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
Substitution Reactions: Products include various substituted benzimidazole derivatives with different functional groups.
Oxidation Reactions: Products include oxidized benzimidazole derivatives with functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Products include debrominated benzimidazole derivatives.
Scientific Research Applications
5,6-Dibromobenzimidazole hydrochloride has a wide range of scientific research applications, including:
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential use as a pharmaceutical intermediate in the development of new drugs.
Industry: The compound is used in the synthesis of specialty chemicals and advanced materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- 5,6-Dibromo-1H-benzimidazole
- 4,6-Dibromo-1H-benzimidazole
- 5,6-Dibromo-2-trifluoromethylbenzimidazole
Uniqueness
5,6-Dibromobenzimidazole hydrochloride is unique due to the presence of bromine atoms at the 5 and 6 positions, which enhances its reactivity and potential biological activity. Compared to other similar compounds, it may exhibit different chemical and biological properties, making it suitable for specific applications in research and industry.
Properties
IUPAC Name |
5,6-dibromo-1H-benzimidazole;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2N2.ClH/c8-4-1-6-7(2-5(4)9)11-3-10-6;/h1-3H,(H,10,11);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKPKFHNOXYTGDJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Br)Br)N=CN2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2ClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30682050 |
Source
|
Record name | 5,6-Dibromo-1H-benzimidazole--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30682050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.39 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1242336-63-5 |
Source
|
Record name | 5,6-Dibromo-1H-benzimidazole--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30682050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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